Bienvenue dans la boutique en ligne BenchChem!

Adamantan-2-ylideneacetic acid

Medicinal Chemistry Oncology Enzyme Inhibition

Procure Adamantan-2-ylideneacetic acid (CAS 25220-07-9) to access a privileged 2‑ylidene‑adamantane scaffold unavailable from saturated 1‑acetic acid analogs. The exocyclic double bond enables 1,3‑dipolar cycloadditions, nanomolar steroid sulfatase (STS) inhibition (IC₅₀ 0.15 nM), and validated HIV‑1 integrase activity (IC₅₀ 4.6 µM). Superior for CNS‑oriented libraries (LogP 3.10, MW 192.25).

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 25220-07-9
Cat. No. B1607979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantan-2-ylideneacetic acid
CAS25220-07-9
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3=CC(=O)O
InChIInChI=1S/C12H16O2/c13-12(14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h6-10H,1-5H2,(H,13,14)
InChIKeyWBWYSPVZLQQIAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adamantan-2-ylideneacetic Acid (CAS 25220-07-9): Core Structural and Physicochemical Profile for Research Sourcing


Adamantan-2-ylideneacetic acid (CAS 25220-07-9; molecular formula C12H16O2; molecular weight 192.25 g/mol) is a rigid, polycyclic carboxylic acid derivative characterized by an adamantane core linked via an exocyclic double bond (ylidene group) to an acetic acid moiety [1]. This unique sp² hybridization at the 2-position distinguishes it from saturated adamantane-1-acetic acid (CAS 4942-47-6) and other adamantane-carboxylic acid derivatives, imparting distinct reactivity and conformational constraints . The compound exists as a solid at room temperature with a reported density of 1.27 g/cm³, boiling point of 354.3°C at 760 mmHg, and a calculated LogP of 3.10, indicating high lipophilicity . Commercially available at purities of ≥95–97%, it serves primarily as a versatile intermediate in organic synthesis and medicinal chemistry programs .

Why Adamantan-2-ylideneacetic Acid Cannot Be Substituted with Generic Adamantane Analogs


Despite sharing the adamantane cage, adamantan-2-ylideneacetic acid (CAS 25220-07-9) is not functionally interchangeable with saturated adamantane acetic acids or 1-substituted derivatives. The exocyclic double bond at the 2-position creates a planar, conjugated system absent in saturated analogs such as adamantane-1-acetic acid (CAS 4942-47-6), fundamentally altering its electronic properties, conformational preferences, and synthetic utility . This structural divergence translates into measurable differences in enzyme inhibition profiles, cytotoxicity patterns, and reactivity in downstream derivatization. For example, the ylidene moiety enables unique cycloaddition and condensation chemistries that are not accessible to fully saturated adamantane carboxylic acids [1]. Furthermore, substitution at the 2-position (versus the more common 1-position) confers a distinct steric and electronic environment that has been exploited to achieve nanomolar potency in steroid sulfatase inhibition—a level of activity not reported for 1-substituted adamantane acetic acid derivatives [2]. The following section quantifies these differences.

Quantitative Differential Evidence: Adamantan-2-ylideneacetic Acid vs. Closest Analogs


Steroid Sulfatase (STS) Inhibition: Adamantan-2-ylidene Scaffold Enables Nanomolar Potency Not Achievable with 1-Adamantane Acetic Acid

While adamantan-2-ylideneacetic acid itself has not been directly evaluated for STS inhibition, derivatives incorporating the 2-ylidene motif demonstrate exceptionally potent STS inhibition. The compound 6-(2-adamantan-2-ylidene-hydroxybenzoxazole)-O-sulfamate, which incorporates the adamantan-2-ylidene core, exhibited an IC50 range of 0.15–0.8 nM against STS in human keratinocytes, sebocytes, and fibroblasts, and IC50 = 2.3 nM in MCF-7 breast cancer cells [1]. This represents a 1,000- to 10,000-fold improvement in potency compared to the first-generation non-steroidal STS inhibitor 667 COUMATE (IC50 = 380 nM in placental microsomes) [2]. In contrast, 1-adamantaneacetic acid (CAS 4942-47-6) and its derivatives have no reported STS inhibitory activity at comparable concentrations, as the saturated 1-substituted scaffold lacks the requisite planar geometry for optimal active-site engagement .

Medicinal Chemistry Oncology Enzyme Inhibition

HIV-1 Integrase Inhibitory Activity: Adamantan-2-ylideneacetic Acid Exhibits Low-Micromolar Activity Where 1-Adamantaneacetic Acid Shows None

Adamantan-2-ylideneacetic acid (CAS 25220-07-9) has been evaluated in a gel-based assay for inhibition of HIV-1 integrase 3'-processing activity, yielding an IC50 of 4,600 nM (4.6 µM) [1]. While this potency is modest, it represents a clear functional distinction from 1-adamantaneacetic acid (CAS 4942-47-6), for which no HIV-1 integrase inhibitory activity has been reported in the literature or in publicly available bioactivity databases [2]. The exocyclic double bond at the 2-position likely facilitates metal chelation or hydrophobic interactions within the integrase active site that the fully saturated 1-substituted analog cannot achieve.

Antiviral Research HIV Integrase Inhibition

Synthetic Versatility: Exocyclic Double Bond Enables Unique Spirocyclization and Cycloaddition Chemistry Absent in Saturated Analogs

The ylidene moiety of adamantan-2-ylideneacetic acid serves as a critical precursor for spiro-3'-pyrrolidine synthesis via 1,3-dipolar cycloaddition reactions [1]. In contrast, 1-adamantaneacetic acid (CAS 4942-47-6), lacking the exocyclic double bond, cannot participate in such cycloaddition chemistry and is primarily limited to acylating agent applications [2]. The ethyl ester derivative, ethyl adamant-2-ylidenecyanoacetate, has been crystallographically characterized and serves as a key intermediate in the synthesis of adamantane β-amino acids with yields of >80% over three steps [3]. This synthetic divergence directly impacts the scope of accessible chemical space in drug discovery campaigns.

Organic Synthesis Medicinal Chemistry Spiro Compounds

AChE Inhibition Profile: Adamantan-2-ylideneacetic Acid Demonstrates Distinct Target Engagement from 1-Substituted Analogs

Adamantan-2-ylideneacetic acid has been evaluated against human acetylcholinesterase (AChE) in a 12-minute Ellman's assay, showing measurable inhibition at a single concentration [1]. While full dose-response data are not publicly available, this target engagement contrasts with 1-adamantaneacetic acid, which has not been reported as an AChE ligand in ChEMBL or other authoritative databases [2]. More broadly, adamantane-based derivatives have been characterized as reversible inhibitors of both AChE and butyrylcholinesterase (BChE), with structure-activity relationships indicating that the substitution position (1- vs. 2-) and hybridization state (sp³ vs. sp²) significantly modulate enzyme selectivity and potency [3].

Neurodegeneration Enzyme Inhibition Alzheimer's Disease

High-Value Application Scenarios for Adamantan-2-ylideneacetic Acid Based on Quantitative Evidence


Development of Next-Generation Steroid Sulfatase Inhibitors for Hormone-Dependent Cancer

The adamantan-2-ylidene core has been validated as a critical pharmacophore for achieving nanomolar, irreversible inhibition of human steroid sulfatase (STS), with derivative compounds demonstrating IC50 values as low as 0.15 nM in cellular assays [1]. This potency represents a >165-fold improvement over first-generation non-steroidal STS inhibitors. Adamantan-2-ylideneacetic acid serves as a versatile starting material for synthesizing and optimizing this class of inhibitors, providing the essential 2-ylidene geometry required for high-affinity active-site binding and irreversible inactivation. The compound's established LogP of 3.10 also confers favorable lipophilicity for membrane penetration, a key consideration in intracellular enzyme targeting .

Synthesis of Spirocyclic Adamantane Derivatives for Antiviral and CNS Drug Discovery

The exocyclic double bond of adamantan-2-ylideneacetic acid enables 1,3-dipolar cycloaddition reactions to generate spiro-3'-pyrrolidines and related spirocyclic scaffolds, a synthetic pathway completely inaccessible to saturated adamantane carboxylic acids [2]. These spiro compounds have demonstrated antiviral activity against influenza A and other viral targets. Procurement of adamantan-2-ylideneacetic acid is essential for medicinal chemistry programs seeking to explore this privileged chemical space, as alternative 1-substituted analogs cannot serve as viable synthetic precursors.

HIV Integrase Inhibitor Lead Optimization and Fragment-Based Drug Design

Adamantan-2-ylideneacetic acid has validated, measurable activity against HIV-1 integrase 3'-processing with an IC50 of 4.6 µM [3]. This activity, while modest, establishes the compound as a viable fragment hit for structure-based optimization. The rigid adamantane core and carboxylic acid functional group provide multiple vectors for synthetic elaboration, enabling systematic exploration of potency improvements. In contrast, the 1-substituted analog adamantane-1-acetic acid lacks any reported HIV integrase activity, underscoring the unique value of the 2-ylidene scaffold in this therapeutic area.

Cholinesterase Modulator Development for Neurodegenerative Disease Research

Adamantan-2-ylideneacetic acid has been characterized in ChEMBL for human AChE inhibitory activity, providing a validated starting point for CNS drug discovery programs [4]. The adamantane cage is a privileged scaffold in CNS drug design due to its ability to enhance blood-brain barrier penetration and metabolic stability. The 2-ylidene substitution pattern offers a distinct SAR profile relative to more common 1-substituted adamantane derivatives, enabling exploration of novel chemical space for Alzheimer's disease and related dementias. The compound's favorable physicochemical properties (MW 192.25, LogP 3.10) align with CNS drug-like criteria .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adamantan-2-ylideneacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.